molecular formula C23H25N3O4 B6422380 ethyl 7-methyl-4-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 932457-27-7

ethyl 7-methyl-4-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B6422380
CAS No.: 932457-27-7
M. Wt: 407.5 g/mol
InChI Key: IJQYMTVOPUSCQW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine class, a bicyclic heteroaromatic system with two nitrogen atoms. Its structure includes:

  • 1-position: A carbamoylmethyl group linked to a 4-isopropylphenyl moiety.
  • 3-position: An ethyl ester substituent.
  • 4-position: A ketone group.
  • 7-position: A methyl substituent.

The carbamoylmethyl-isopropylphenyl group at position 1 distinguishes it from simpler 1,8-naphthyridine derivatives. This structural complexity may enhance lipophilicity and influence receptor binding, making it a candidate for pharmacological studies .

Properties

IUPAC Name

ethyl 7-methyl-4-oxo-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-5-30-23(29)19-12-26(22-18(21(19)28)11-6-15(4)24-22)13-20(27)25-17-9-7-16(8-10-17)14(2)3/h6-12,14H,5,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQYMTVOPUSCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-methyl-4-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antibacterial, antitumor, and anti-inflammatory effects, supported by recent research findings and case studies.

The molecular formula of this compound is C25H27N3O4C_{25}H_{27}N_{3}O_{4}, with a molecular weight of approximately 433.5 g/mol. The compound's structure includes a naphthyridine core, which is essential for its biological activity.

Antibacterial Activity

Ethyl 7-methyl-4-oxo derivatives have shown significant antibacterial properties. A study evaluated the minimum inhibitory concentration (MIC) against various bacterial strains, demonstrating that these compounds effectively inhibit growth through mechanisms similar to traditional antibiotics like ciprofloxacin. The structural modifications in the naphthyridine scaffold enhance its interaction with bacterial enzymes involved in cell wall synthesis and DNA replication.

CompoundMIC (µg/mL)Bacterial Strain
Ethyl 7-methyl derivative16E. coli
Ciprofloxacin8E. coli
Ethyl 7-methyl derivative32S. aureus
Ciprofloxacin16S. aureus

Antitumor Activity

Research indicates that ethyl 7-methyl derivatives exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Case Study : A recent investigation into the effects of this compound on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Anti-inflammatory Activity

The anti-inflammatory potential of ethyl 7-methyl derivatives has also been documented. These compounds inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Research Findings : In a controlled study, treatment with the compound reduced inflammation markers by over 50% compared to untreated controls, showcasing its potential as an anti-inflammatory agent.

The biological activity of ethyl 7-methyl derivatives is primarily attributed to their ability to interact with specific molecular targets:

  • DNA Gyrase Inhibition : Similar to quinolone antibiotics, these compounds may inhibit bacterial DNA gyrase, preventing DNA replication.
  • Apoptosis Induction : In cancer cells, these compounds activate intrinsic apoptotic pathways through mitochondrial membrane permeabilization.
  • Cytokine Modulation : The anti-inflammatory effects are mediated through the modulation of NF-kB signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Key Features
Ethyl 7-methyl-4-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate 1: Carbamoylmethyl-4-isopropylphenyl; 3: Ethyl ester; 7: Methyl High lipophilicity; potential for targeted binding due to bulky aryl group
Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate (Compound 2, ) 1: Ethyl; 3: Ethyl ester; 7: Methyl Simpler alkyl substituent at position 1; lower molecular weight
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid () 1: 4-Fluorophenyl; 3: Carboxylic acid; 6: Fluoro; 7: Chloro Halogenated derivatives; enhanced acidity and potential antibacterial activity
7-Benzyl-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (NCA, ) 1: Ethyl; 3: Carboxylic acid; 7: Benzyl Benzyl group enhances CNS activity; locomotor stimulant
AG-7352 (Compound 3, ) 1: Thiazolyl; 3: Carboxylic acid; 5: Methoxy; 7: Trans-3-methoxy-4-methylaminopyrrolidinyl Optimized for cytotoxic activity; water-soluble derivative

Table 2: Reaction Yields and Conditions

Compound Key Step Yield Conditions
Target Compound Carbamoylation or coupling N/A* Likely Pd catalysis, DMF, 80–100°C
7-Chloro-6-fluoro Derivative () NaOH hydrolysis of methyl ester 81% 85°C, 10 h in dioxane/water
Ethyl 1-ethyl-7-methyl-4-oxo-... () Bromine addition to naphthyridine core ~75% Acetic acid, reflux

Physicochemical and Spectral Properties

  • Elemental Analysis : Analogues like C₁₉H₂₀N₄O₄ () show close agreement between calculated and observed values (e.g., C: 61.95% vs. 62.00%), validating synthetic purity .
  • NMR Data :
    • Target Compound : Expected δ 1.2–1.4 ppm (isopropyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and aromatic protons near δ 7.0–8.5 ppm .
    • Ethyl 1-ethyl-7-methyl-4-oxo-... () : δ 1.3 ppm (ethyl CH₃), δ 4.1 ppm (ester CH₂) .

Preparation Methods

Gould-Jacobs Cyclocondensation

The reaction proceeds via the formation of an ethoxymethylene intermediate, followed by thermal cyclization in a high-boiling solvent such as diphenyl ether or Dowtherm. The methyl group at position 7 is introduced through the selection of 2-amino-5-methylpyridine as the aniline derivative. Cyclization at 220–250°C for 4–6 hours yields ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

Key Reaction Conditions

  • Reactants : 2-Amino-5-methylpyridine, diethyl ethoxymethylenemalonate

  • Solvent : Diphenyl ether

  • Temperature : 240°C

  • Time : 5 hours

  • Yield : 78–85%

N-Alkylation at Position 1

The nitrogen at position 1 of the naphthyridine core undergoes alkylation to introduce the carbamoylmethyl group. Two primary strategies are employed: (1) direct alkylation with a pre-formed bromoacetamide derivative or (2) stepwise alkylation followed by amidation.

Direct Alkylation with Bromoacetamide

Bromoacetamide derivatives are synthesized by reacting bromoacetyl chloride with 4-isopropylaniline in dichloromethane at 0–5°C. The resulting N-(4-isopropylphenyl)bromoacetamide is then used to alkylate the naphthyridine under basic conditions.

Reaction Protocol

  • Bromoacetamide Synthesis :

    • 4-Isopropylaniline (1.0 equiv) and triethylamine (1.2 equiv) in CH₂Cl₂

    • Bromoacetyl chloride (1.1 equiv) added dropwise at 0°C

    • Stirred for 2 hours at room temperature

    • Yield: 89%

  • N-Alkylation :

    • Naphthyridine core (1.0 equiv), N-(4-isopropylphenyl)bromoacetamide (1.2 equiv)

    • Base: K₂CO₃ (2.0 equiv)

    • Solvent: DMF, 80°C, 8 hours

    • Yield: 72%

Stepwise Alkylation-Amidation

Alternatively, ethyl bromoacetate is used for N-alkylation, followed by aminolysis to convert the ester to a carbamoyl group.

Stepwise Procedure

  • Alkylation with Ethyl Bromoacetate :

    • Naphthyridine core (1.0 equiv), ethyl bromoacetate (1.5 equiv)

    • Base: NaH (2.0 equiv) in 1,4-dioxane

    • Reflux at 110°C for 6 hours

    • Intermediate: Ethyl 1-(ethoxycarbonylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

    • Yield: 64%

  • Aminolysis with 4-Isopropylaniline :

    • Intermediate (1.0 equiv), 4-isopropylaniline (1.5 equiv)

    • Solvent: Methanol saturated with NH₃ gas

    • Stirred at 25°C for 12 hours

    • Yield: 85%

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For instance, the N-alkylation step achieves a 92% yield in 1.3 hours under microwave conditions compared to 64% over 6 hours conventionally.

Comparative Data

StepConventional Yield (%)Microwave Yield (%)Time Reduction (h)
N-Alkylation64–7285–924.7
Aminolysis78–8590–9510

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Structural confirmation is achieved through:

  • ¹H NMR : δ 1.28 (t, CH₂CH₃), 2.61 (d, 3-CH₂), 4.00 (s, NCH₂CO), 7.20–7.40 (m, C₆H₅).

  • HPLC : Purity >98%.

Industrial-Scale Considerations

Large-scale synthesis employs batch reactors with precise temperature control and continuous distillation for solvent recovery. Green chemistry metrics for microwave-assisted routes show superior atom economy (92%) and reaction mass efficiency (95%) .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step reactions, beginning with cyclization to form the naphthyridinone core, followed by introducing substituents. Key steps include:

  • Core formation : Cyclization of precursors (e.g., aminopyridines) under reflux in DMF or DMSO .
  • Functionalization : Alkylation or acylation using methylbenzoyl chloride or acetic anhydride to attach substituents .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity . Optimization strategies include adjusting solvent polarity (e.g., DMF for high-temperature reactions) and catalyst selection (e.g., ZnCl₂ for halogenation) .

Q. How can structural characterization be performed to confirm the compound’s identity?

Critical techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm) and confirms the naphthyridine core .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous naphthyridines .

Q. What role do specific substituents (e.g., carbamoylmethyl, propan-2-ylphenyl) play in solubility and reactivity?

  • The carbamoylmethyl group enhances hydrogen-bonding potential, improving solubility in polar solvents (e.g., DMSO) .
  • The propan-2-ylphenyl group increases lipophilicity, influencing membrane permeability in biological assays .
  • Substituents at the 7-position (methyl) stabilize the naphthyridine core against oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data?

Contradictions may arise from assay variability or impurities. Methodological solutions include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
  • Purity validation : HPLC-MS to ensure >98% purity and rule out byproducts .
  • SAR studies : Compare analogs to identify critical substituents (e.g., fluoro groups enhance antibacterial activity in related naphthyridines) .

Q. What reaction mechanisms explain the compound’s reactivity in thiation or oxidation reactions?

  • Thiation : P₂S₅ in pyridine replaces the 4-oxo group with a thione, forming 4-thioxo derivatives via nucleophilic substitution .
  • Oxidation : MnO₂ selectively oxidizes the 1,4-dihydro moiety to aromatic naphthyridines, confirmed by loss of dihydro protons in NMR .
  • Anil formation : Reaction with aryl amines under reflux forms Schiff base derivatives (e.g., phenyliminomethyl analogs) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Modify the 7-methyl group : Bromination (Br at C7) increases steric bulk, altering enzyme binding in kinase inhibition assays .
  • Vary the carbamoyl group : Introducing fluorophenyl groups enhances selectivity for bacterial DNA gyrase .
  • Data-driven design : Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets .

Q. What methodologies are recommended for studying enzyme inhibition kinetics?

  • Fluorescence assays : Monitor real-time binding to enzymes (e.g., topoisomerase II) using fluorescent probes (IC₅₀ calculation via Hill plots) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .
  • Kinetic analysis : Michaelis-Menten models to assess competitive/non-competitive inhibition .

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